molecular formula C18H26N2O3 B12806734 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol CAS No. 26482-10-0

4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol

Cat. No.: B12806734
CAS No.: 26482-10-0
M. Wt: 318.4 g/mol
InChI Key: RKGSIHJYOCYEOU-UHFFFAOYSA-N
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Description

4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an imidazole ring, and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 3,4-dimethoxyphenethylamine with an appropriate alkyl halide to introduce the butanol chain. This is followed by the formation of the imidazole ring through cyclization reactions involving suitable reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions on the dimethoxyphenyl group can introduce various functional groups .

Scientific Research Applications

4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .

Properties

CAS No.

26482-10-0

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol

InChI

InChI=1S/C18H26N2O3/c1-13-15(20-18(19-13)6-4-5-11-21)9-7-14-8-10-16(22-2)17(12-14)23-3/h8,10,12,21H,4-7,9,11H2,1-3H3,(H,19,20)

InChI Key

RKGSIHJYOCYEOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)CCCCO)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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